5-HT2A receptor agonist-6

説明

特性

IUPAC Name |

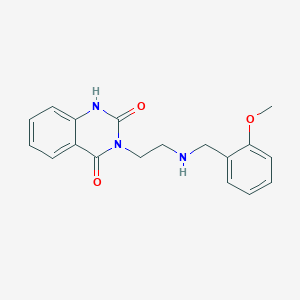

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAJBITWGGTZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434687 | |

| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028307-48-3 | |

| Record name | 3-[2-[[(2-Methoxyphenyl)methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028307-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Methoxybenzylamino)ethyl)-1H-quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028307483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(2-METHOXYBENZYLAMINO)ETHYL)-1H-QUINAZOLINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31AED225O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of a Potent 5-HT2A Receptor Agonist

Disclaimer: The information provided herein is for research and informational purposes only. The synthesis and handling of potent psychoactive compounds should only be conducted by qualified professionals in a controlled laboratory setting, in strict compliance with all applicable laws and regulations.

The designation "5-HT2A receptor agonist-6" does not correspond to a recognized chemical entity in scientific literature. Therefore, this guide will focus on a representative and well-documented potent 5-HT2A receptor agonist, 25I-NBOMe , to illustrate the synthesis protocol, characterization methods, and relevant signaling pathways as requested.

Introduction to 25I-NBOMe

25I-NBOMe is a potent and selective full agonist for the serotonin 5-HT2A receptor. It is a derivative of the 2C-I phenethylamine and is distinguished by the N-(2-methoxybenzyl) substitution, which confers high affinity and efficacy at the 5-HT2A receptor. Its synthesis and pharmacological profile are well-characterized, making it a suitable exemplar for this technical guide.

Synthesis Protocol for 25I-NBOMe

The synthesis of 25I-NBOMe is typically achieved through a two-step process starting from the commercially available phenethylamine, 2C-I. The overall process involves a reductive amination reaction.

Overall Reaction Scheme

The synthesis proceeds via the formation of a Schiff base intermediate from 2C-I and 2-methoxybenzaldehyde, which is then reduced to the final product, 25I-NBOMe.

Caption: Reductive amination pathway for the synthesis of 25I-NBOMe from 2C-I.

Experimental Protocol

Materials and Reagents:

-

2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

2-Methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2C-I in anhydrous methanol.

-

Schiff Base Formation: To the stirred solution, add 1.1 equivalents of 2-methoxybenzaldehyde. Allow the mixture to stir at room temperature for 1-2 hours. The formation of the imine (Schiff base) intermediate occurs during this step.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions. Foaming and gas evolution will occur.

-

Quenching and Extraction: After the addition of NaBH₄ is complete, allow the reaction to stir for an additional 12-18 hours at room temperature. Quench the reaction by the slow addition of water.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers and wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the freebase of 25I-NBOMe as an oil or solid.

-

Salt Formation (Optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt. Dissolve the freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold solvent, and dry.

Data Presentation: Synthesis Parameters

| Step | Reagents | Key Conditions | Typical Yield |

| Schiff Base Formation | 2C-I, 2-Methoxybenzaldehyde, Methanol | Room Temperature, 1-2 h | In situ |

| Reduction | Sodium borohydride | 0°C to Room Temp, 12-18 h | 70-90% |

| Purification | Dichloromethane, Water, Brine | Liquid-liquid extraction | - |

| Salt Formation | HCl in ether/isopropanol | Precipitation | >95% |

Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 25I-NBOMe for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound (25I-NBOMe).

-

Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of 25I-NBOMe that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC₅₀) and efficacy of 25I-NBOMe at the 5-HT2A receptor.

Methodology:

-

Cell Culture: Use a cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Plate Preparation: Plate the cells in a 96-well plate and load them with the calcium dye.

-

Compound Addition: Add varying concentrations of 25I-NBOMe to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, resulting in an increased fluorescence signal.[1][2]

-

Data Analysis: Plot the change in fluorescence (as a percentage of the maximal response) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Eₘₐₓ (the maximum effect).

Data Presentation: Pharmacological Profile of 25I-NBOMe

| Parameter | Receptor | Value | Assay Type |

| Kᵢ | 5-HT2A | 0.6 nM | Radioligand Binding[3] |

| Kᵢ | 5-HT2C | 4.6 nM | Radioligand Binding[3] |

| EC₅₀ | 5-HT2A | ~1-5 nM | Calcium Mobilization |

| Efficacy | 5-HT2A | Full Agonist | Functional Assays |

Note: Specific values can vary depending on the experimental conditions and cell line used.

Caption: Workflow for the in vitro pharmacological characterization of a novel 5-HT2A agonist.

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25I-NBOMe primarily initiates the Gq/11 signaling cascade.[1] This canonical pathway is responsible for many of the receptor's physiological and psychoactive effects.

Key Steps in the Gq/11 Pathway:

-

Agonist Binding: The agonist binds to the 5-HT2A receptor, inducing a conformational change.

-

G-Protein Activation: The receptor activates the heterotrimeric G-protein Gq/11, causing the exchange of GDP for GTP on the α-subunit.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[1][2]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]

-

Downstream Effects:

-

IP₃: Binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[2]

-

DAG: Along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: PKC and Ca²⁺ go on to phosphorylate various intracellular proteins, leading to a cascade of downstream cellular responses, including changes in gene expression and neuronal excitability.

While the Gq/11 pathway is primary, evidence also suggests that 5-HT2A receptors can couple to other signaling pathways, including phospholipase A₂ (PLA₂) and G-protein independent pathways involving β-arrestin.[4][5] The specific signaling profile can be ligand-dependent, a concept known as "biased agonism."

Caption: The Gq/11 signaling cascade activated by 5-HT2A receptor agonists.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

An In-depth Technical Guide on the Chemical Properties and Structure of 5-HT2A Receptor Agonist-6

Disclaimer: The compound "5-HT2A receptor agonist-6" is a hypothetical designation used for the purpose of this technical guide. The data and structure presented are based on the well-characterized potent synthetic 5-HT2A receptor agonist, 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as 25I-NBOMe or Cimbi-5. This compound serves as a representative example of a high-affinity agonist for the serotonin 2A receptor.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical structure, properties, and pharmacological profile of a model 5-HT2A receptor agonist. It includes detailed experimental protocols and visualizations of key biological pathways and experimental workflows.

Chemical Properties and Structure

The model compound, referred to here as Agonist-6, is a phenethylamine derivative, specifically an N-benzyl derivative of the 2C-I phenethylamine.[1] The addition of the 2-methoxybenzyl group to the nitrogen atom significantly increases its potency at the 5-HT2A receptor compared to its parent compound, 2C-I.[1][2][3]

The molecular structure of Agonist-6 (based on 25I-NBOMe) is characterized by a dimethoxyphenyl ring substituted with an iodine atom, connected to an ethylamine chain which is further substituted with a 2-methoxybenzyl group on the amine.[4][5]

Table 1: Chemical and Physical Properties of Agonist-6 (based on 25I-NBOMe)

| Property | Value | Reference |

| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [1] |

| Molecular Formula | C18H22INO3 | [1] |

| Molar Mass | 427.282 g/mol | [1] |

| CAS Number | 919797-19-6 | [1] |

| Appearance | Powder | [4] |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | - |

| SMILES | COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC | [1] |

| InChI | InChI=1S/C18H22INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | [1] |

Pharmacological Profile

Agonist-6 is a highly potent and selective full agonist at the human 5-HT2A receptor.[1] Its high affinity is demonstrated by its sub-nanomolar inhibition constant (Ki). The hallucinogenic effects of this class of compounds are primarily mediated by their agonist activity at the 5-HT2A receptor.[1][4]

Table 2: Pharmacological Data of Agonist-6 (based on 25I-NBOMe) at Serotonin Receptors

| Parameter | Receptor Subtype | Value (nM) | Reference |

| Binding Affinity (Ki) | 5-HT2A | 0.044 - 0.6 | [1] |

| 5-HT2B | 1.91 - 130 | [1] | |

| 5-HT2C | 1.03 - 4.6 | [1] | |

| Functional Potency (EC50) | 5-HT2A | 0.51 - 240 | [1][6] |

| 5-HT2B | 111 - 130 | [1] | |

| 5-HT2C | 2.38 - 88.9 | [1] |

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like Agonist-6 primarily initiates the Gq/11 signaling cascade.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] The 5-HT2A receptor can also engage other signaling pathways, including those mediated by β-arrestin.[9]

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Agonist-6 for the 5-HT2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (Agonist-6).

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[10]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Ketanserin or Spiperone.[12]

-

96-well filter plates (e.g., Millipore MultiScreen).[11]

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Agonist-6 in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation (e.g., 20-70 µg protein/well).[11]

-

Add the radioligand at a concentration near its Kd (e.g., 2 nM [3H]ketanserin).[11]

-

Add the different concentrations of Agonist-6 or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13]

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail.[13]

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol is used to determine the functional potency (EC50) of Agonist-6 by measuring changes in intracellular calcium concentration.

Objective: To quantify the agonist-induced increase in intracellular Ca2+ mediated by 5-HT2A receptor activation.

Materials:

-

HEK-293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[14][15]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[16]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Plate the cells in the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.[16]

-

Wash the cells with the assay buffer to remove excess dye.

-

Prepare serial dilutions of Agonist-6 in the assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the different concentrations of Agonist-6 to the wells.

-

Continuously measure the fluorescence intensity over time to detect the transient increase in intracellular Ca2+.

-

Data Analysis: The peak fluorescence response at each agonist concentration is determined. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Synthesis

Agonist-6 (25I-NBOMe) is typically synthesized from 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) and 2-methoxybenzaldehyde.[1] The synthesis involves a reductive amination reaction. This can be performed in a stepwise manner by first forming the imine and then reducing it with a reducing agent like sodium borohydride, or through a direct reaction using a milder reducing agent such as sodium triacetoxyborohydride.[1][17]

Conclusion

The model compound, Agonist-6, based on 25I-NBOMe, is a powerful tool for studying the 5-HT2A receptor. Its high affinity and potency make it a valuable research chemical for investigating the receptor's role in various physiological and pathological processes. The detailed protocols provided in this guide offer a framework for the characterization of novel 5-HT2A receptor ligands. Understanding the chemical properties, structure, and pharmacology of such compounds is crucial for the development of new therapeutics targeting the serotonergic system.

References

- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. April 6, 2015: What is the new synthetic drug 25I-NBOMe (N-Bomb)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. 5-HT2A_receptor [bionity.com]

- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. innoprot.com [innoprot.com]

- 15. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 16. bu.edu [bu.edu]

- 17. researchgate.net [researchgate.net]

The Dawn of a New Era in Neurotherapeutics: A Technical Guide to the Discovery and Structure-Activity Relationship of Novel 5-HT2A Agonists

For Researchers, Scientists, and Drug Development Professionals

The serotonin 2A (5-HT2A) receptor, a key player in the central nervous system, has re-emerged as a high-interest target for therapeutic intervention in a range of neuropsychiatric disorders, including depression, post-traumatic stress disorder (PTSD), and anxiety.[1][2] The renaissance in psychedelic research has spurred the development of novel 5-HT2A agonists with tailored pharmacological profiles, moving beyond classical psychedelics to agents with improved selectivity and potentially non-hallucinogenic properties. This guide provides an in-depth technical overview of the discovery, structure-activity relationships (SAR), and experimental evaluation of these next-generation molecules.

The 5-HT2A Receptor: A Complex Signaling Hub

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[3] Agonist binding initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6]

However, the signaling of the 5-HT2A receptor is not monolithic. It exhibits "functional selectivity" or "biased agonism," where different agonists can preferentially activate certain downstream pathways over others.[3][5] Besides the canonical Gq/11 pathway, the 5-HT2A receptor can also engage other signaling partners, including G i/o proteins and β-arrestins.[4] The ratio of Gq/11 to β-arrestin2 recruitment has become a critical area of investigation, with recent studies suggesting that Gq-biased agonism is linked to the psychedelic effects of these compounds, while β-arrestin signaling may be associated with other therapeutic outcomes or receptor desensitization.[7][8]

Discovery of Novel 5-HT2A Agonists: A Multi-pronged Approach

The quest for novel 5-HT2A agonists has evolved from modifying classical psychedelic scaffolds to employing structure-based drug design and high-throughput screening. The overarching goal is to develop compounds with improved selectivity over other serotonin receptors, particularly 5-HT2B and 5-HT2C, to minimize off-target effects.[9]

A typical drug discovery workflow for novel 5-HT2A agonists involves several key stages, from initial hit identification to in vivo characterization.

Structure-Activity Relationships (SAR) of Novel 5-HT2A Agonists

The SAR of 5-HT2A agonists is a complex interplay of chemical structure, receptor binding, and functional activity. Several chemical classes have been extensively explored, each with its own set of SAR principles.

Phenylalkylamines

This class includes classical psychedelics like mescaline and synthetic derivatives such as the 2C-x series and N-benzylphenethylamines. Key SAR insights include:

-

2,5-Dimethoxy Substitution: A 2,5-dimethoxy substitution pattern on the phenyl ring is crucial for 5-HT2A agonist activity.

-

4-Position Substitution: The nature of the substituent at the 4-position significantly influences potency and efficacy. Halogenation (e.g., iodine in DOI) or the addition of small alkyl groups can enhance activity.[9] The lipophilicity of the 4-substituent in 2C-X analogues has been correlated with their efficacy.[10][11]

-

N-Benzyl Moiety: The addition of an N-benzyl group can increase selectivity for the 5-HT2A receptor over the 5-HT2C receptor by accessing an extended binding pocket.[9]

-

α-Substitution: Introducing a methyl group at the α-position of the ethylamine side chain can improve 5-HT2A selectivity by reducing 5-HT2C potency.[9]

Tryptamines

This class includes psilocin and N,N-dimethyltryptamine (DMT). SAR studies have shown that:

-

4-Hydroxyl Group: The 4-hydroxyl group of psilocin is a key pharmacophoric feature for 5-HT2A receptor activation.

-

N,N-Dialkylation: The presence of two methyl groups on the terminal amine is common for potent activity.

Ergoline Alkaloids

LSD is the most well-known ergoline. Its complex tetracyclic structure presents significant synthetic challenges, but its high potency has driven interest in its SAR.

2,5-Dimethoxyphenylpiperidines

A newer class of selective 5-HT2A agonists has emerged from the 2,5-dimethoxyphenylpiperidine scaffold.[12][13] SAR studies have led to the identification of compounds like LPH-5, which demonstrates high potency and selectivity for the 5-HT2A receptor.[13]

References

- 1. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the key players in the pharmaceutical industry targeting 5-HT2A? [synapse.patsnap.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mushroomreferences.com [mushroomreferences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Dance: A Technical Guide to the Mechanism of Action of 5-HT2A Receptor Agonists

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of 5-Hydroxytryptamine 2A (5-HT2A) receptor agonists. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate signaling cascades, structural dynamics, and functional consequences of 5-HT2A receptor activation. Through a comprehensive review of current scientific literature, we present key quantitative data, detailed experimental methodologies, and visual representations of the molecular processes involved.

Introduction: The 5-HT2A Receptor - A Key Modulator of Neuronal Function

The 5-HT2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal player in the central nervous system, modulating a wide array of physiological and cognitive processes.[1] It is the primary target for classic psychedelic drugs such as LSD and psilocybin, and is also implicated in the therapeutic effects of atypical antipsychotics.[1][2] Agonist binding to the 5-HT2A receptor initiates a cascade of intracellular events that ultimately shape neuronal excitability, synaptic plasticity, and gene expression. Understanding the precise molecular mechanism of action of 5-HT2A agonists is therefore critical for the rational design of novel therapeutics for a range of neuropsychiatric disorders.

The Canonical Signaling Pathway: Gq/11 Activation

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins of the Gq/11 family.[3] This interaction triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.

Biased Agonism: A Paradigm Shift in 5-HT2A Receptor Pharmacology

The concept of "biased agonism" or "functional selectivity" has revolutionized our understanding of GPCR signaling. It posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[1][4] In the context of the 5-HT2A receptor, this means that some agonists may predominantly activate the canonical Gq/11 pathway, while others may favor alternative pathways, such as those mediated by β-arrestins or phospholipase A2 (PLA2).[1][5]

This differential signaling is thought to underlie the diverse pharmacological profiles of 5-HT2A agonists, including the distinction between hallucinogenic and non-hallucinogenic compounds.[6][7] It has been proposed that the psychedelic effects of certain agonists are primarily driven by Gq-mediated signaling, whereas β-arrestin-biased signaling may contribute to other, potentially therapeutic, effects.[4][6]

β-Arrestin Signaling

β-arrestins are scaffolding proteins that play a crucial role in GPCR desensitization, internalization, and G-protein-independent signaling.[2] Following agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to the uncoupling of the receptor from G proteins, thereby terminating G-protein-mediated signaling. Furthermore, β-arrestin can act as a scaffold to assemble signaling complexes, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade. Some 5-HT2A agonists have been shown to be biased towards β-arrestin signaling.[4]

Phospholipase A2 (PLA2) Signaling

In addition to the canonical PLC pathway, the 5-HT2A receptor can also couple to the activation of phospholipase A2 (PLA2).[5][8] PLA2 is an enzyme that hydrolyzes membrane phospholipids to release arachidonic acid, a precursor for the synthesis of various bioactive lipids, including prostaglandins and leukotrienes. The signaling cascade linking 5-HT2A receptor activation to PLA2 is complex and may involve both G-protein-dependent and -independent mechanisms, potentially involving Gαi/o and Gα12/13 proteins.[8]

Data Presentation: Quantitative Pharmacology of 5-HT2A Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of selected 5-HT2A agonists for the Gq/11 and β-arrestin signaling pathways. Data are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies.

Table 1: Binding Affinities (Ki) of 5-HT2A Agonists

| Compound | Ki (nM) at 5-HT2A | Reference |

| Serotonin (5-HT) | 3.5 - 15 | Multiple Sources |

| LSD | 1.1 - 5.2 | Multiple Sources |

| Psilocin | 6.0 - 20 | Multiple Sources |

| DOI | 0.7 - 3.1 | Multiple Sources |

| TCB-2 | 0.9 | [5] |

| Lisuride | 0.3 - 1.5 | [7] |

Table 2: Functional Activity (EC50 and Emax) of 5-HT2A Agonists at Gq/11 and β-arrestin Pathways

| Compound | Gq/11 Pathway | β-arrestin-2 Pathway | Reference |

| EC50 (nM) | Emax (% of 5-HT) | EC50 (nM) | |

| Serotonin (5-HT) | 10 - 50 | 100 | 50 - 200 |

| LSD | 5 - 20 | 80 - 100 | 20 - 100 |

| DOI | 1 - 10 | 90 - 110 | 10 - 50 |

| Lisuride | >1000 | <20 | 50 - 200 |

| (R)-69 | 41 | ~80 | >10,000 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the molecular mechanism of action of 5-HT2A receptor agonists.

Radioligand Binding Assay

Principle: This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the 5-HT2A receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

Principle: This assay measures the activation of the Gq/11 pathway by detecting the increase in intracellular calcium concentration following receptor stimulation.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits an increase in fluorescence upon binding to Ca2+.

-

Compound Addition: The test agonist is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC50 and Emax of the agonist.

β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, often using bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) technologies.

Methodology (BRET-based):

-

Cell Line: A cell line is engineered to co-express the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., green fluorescent protein, GFP).

-

Cell Plating and Substrate Addition: The cells are plated in a microplate, and a substrate for the donor enzyme (e.g., coelenterazine) is added.

-

Agonist Stimulation: The test agonist is added to the wells.

-

Light Emission Measurement: The light emission from both the donor and acceptor molecules is measured at their respective wavelengths.

-

Data Analysis: An increase in the BRET ratio (acceptor emission / donor emission) indicates the recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the EC50 and Emax.

Conclusion

The molecular mechanism of action of 5-HT2A receptor agonists is a multifaceted process involving canonical Gq/11 signaling and the more recently appreciated phenomenon of biased agonism. Different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways, such as those mediated by β-arrestin or PLA2. This functional selectivity provides a molecular basis for the diverse pharmacological effects of 5-HT2A agonists and offers exciting opportunities for the development of novel, pathway-selective therapeutics with improved efficacy and reduced side effects for a range of neuropsychiatric disorders. Further elucidation of the structural and dynamic basis of biased agonism at the 5-HT2A receptor will undoubtedly pave the way for the next generation of precision medicines targeting this important receptor.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. msudenver.edu [msudenver.edu]

- 4. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]

- 5. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of 5-HT2A Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "5-HT2A receptor agonist-6" does not correspond to a standard, publicly documented scientific compound. This guide will, therefore, utilize data from a range of well-characterized 5-HT2A receptor agonists to provide a comprehensive and representative overview of the core principles of binding affinity and kinetics at this important G protein-coupled receptor (GPCR).

Introduction to the 5-HT2A Receptor

The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that is the primary target for classic psychedelic drugs and a key modulator in numerous physiological and pathological processes.[1][2] Expressed prominently in the cerebral cortex, it plays a significant role in cognition, mood, and perception.[1][3] When activated by an agonist, the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, initiating a cascade of intracellular events.[1] Understanding the precise manner in which agonists bind to the receptor—defined by their affinity and kinetics—is fundamental to designing novel therapeutics with specific efficacy and duration of action.

Ligand Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (agonist) and the receptor. It is a measure of how tightly the ligand binds. High affinity means that a low concentration of the ligand is required to occupy a significant number of receptors. This is typically quantified using the following parameters:

-

Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

-

Ki (Inhibition Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is derived from the IC50 value and is an intrinsic measure of the competing ligand's affinity.

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of a specific radioligand from the receptor. This value is dependent on the concentration and affinity of the radioligand used in the assay.

Comparative Binding Affinities of Representative 5-HT2A Agonists

The following table summarizes the binding affinities (Ki or IC50) of several well-known 5-HT2A agonists. These values are determined through radioligand binding assays, often using antagonists like [3H]ketanserin or [3H]spiperone as the radioligand.[4][5]

| Compound | Receptor | Ki / IC50 (nM) | Notes |

| DOI | Human 5-HT2A | 0.27 | A potent synthetic agonist.[6] |

| Serotonin (5-HT) | Human 5-HT2A | 10 | The endogenous agonist.[6] |

| LSD | Human 5-HT2A | 1 - 10 | Varies by study; a potent psychedelic agonist.[4][7] |

| Psilocin | Human 5-HT2A | ~6 | The active metabolite of psilocybin.[8] |

| Lisuride | Human 5-HT2A | ~1-5 | A non-psychedelic ergoline agonist.[4][9] |

| Mesulergine | Human 5-HT2A | 13.5 | An ergoline derivative.[6] |

Note: Values can vary between studies due to differences in experimental conditions, tissue/cell line used, and radioligand chosen.

Ligand Binding Kinetics

While affinity describes the equilibrium state of binding, kinetics describes the dynamics of this interaction over time.[10] Kinetic parameters are crucial as they determine the speed of receptor engagement and the duration of the drug-receptor complex, which can profoundly impact pharmacological effect and duration of action in vivo.[11][12]

-

kon (Association Rate Constant): The rate at which an agonist binds to the receptor. It is concentration-dependent.[12]

-

koff (Dissociation Rate Constant): The rate at which an agonist unbinds from the receptor. It is independent of concentration and is solely a property of the drug-receptor complex.[12]

-

Residence Time (RT): Calculated as 1/koff, this value represents the average time a single drug molecule remains bound to the receptor. A long residence time (slow koff) can lead to sustained receptor activation and prolonged pharmacological effects.[11]

The relationship between kinetics and affinity is defined by the equation: Kd = koff / kon . This shows that high affinity can be achieved through a very fast 'on-rate', a very slow 'off-rate', or a combination of both.

Experimental Protocols

The most common method for determining binding affinity and kinetics is the Radioligand Binding Assay .[13]

Protocol: Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines the steps to determine the binding affinity (Ki) of a test agonist by measuring its ability to compete with a known radiolabeled antagonist.

-

Receptor Preparation:

-

Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue (e.g., rat frontal cortex) are prepared.[5][14][15]

-

Tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).[14]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay binding buffer.[14]

-

Protein concentration is determined using a standard method like the BCA assay.[14]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.[5][14]

-

To each well, the following are added in sequence:

-

Control wells are included for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent unlabeled antagonist (e.g., 1 µM Ketanserin) to saturate all specific binding sites.[16]

-

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[5][14]

-

The filters trap the cell membranes with bound radioligand, while the unbound radioligand passes through.

-

The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

-

Quantification:

-

Data Analysis:

-

Specific Binding is calculated for each well: Total Binding - Non-specific Binding.

-

The data are plotted as percent specific binding versus the log concentration of the test agonist. This generates a sigmoidal competition curve.

-

Non-linear regression analysis is used to fit the curve and determine the IC50 value of the test agonist.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[14]

-

Mandatory Visualizations

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq, but other pathways, such as β-arrestin recruitment, also play a crucial role, leading to the phenomenon of functional selectivity where different agonists can stabilize distinct receptor conformations and preferentially activate certain pathways over others.[17][18]

Caption: 5-HT2A receptor signaling pathways.

Experimental Workflow for Radioligand Binding

The following diagram illustrates the sequential steps involved in a typical competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Relationship Between Affinity, Kinetics, and Response

This diagram illustrates the logical relationship between the core pharmacological parameters of affinity and kinetics and their contribution to the ultimate functional response of the receptor.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

In Silico Modeling of 5-HT2A Receptor Agonist Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR), is a crucial modulator of a wide array of physiological processes within the central nervous system, including mood, perception, and cognition.[1][2] Its significant role in neuropsychiatric conditions has established it as a primary target for a diverse range of therapeutics, from antipsychotics to potential novel antidepressants.[3][4][5] The challenge in developing selective and effective 5-HT2A receptor ligands lies in understanding the intricate molecular interactions that govern agonist binding, receptor activation, and subsequent signaling cascades.

In silico modeling has emerged as a powerful tool to elucidate these complex mechanisms at an atomic level.[6][7] By computationally constructing and simulating the 5-HT2A receptor and its interactions with agonists, researchers can predict binding affinities, identify key amino acid residues involved in binding, and explore the dynamic conformational changes that lead to receptor activation.[8][9] This technical guide provides an in-depth overview of the core computational methodologies employed in the study of 5-HT2A receptor-agonist interactions, complete with data summaries, experimental protocols, and visual representations of key processes.

Core Computational Methodologies

The in silico investigation of the 5-HT2A receptor-agonist interactions typically follows a multi-step workflow, beginning with the generation of a reliable three-dimensional receptor model, followed by the prediction of ligand binding modes, and culminating in the simulation of the dynamic receptor-ligand complex.

Homology Modeling of the 5-HT2A Receptor

Due to the historical challenges in crystallizing GPCRs, homology modeling has been a foundational technique for generating 3D structures of the 5-HT2A receptor.[10][11][12] This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The process involves using the known crystal structure of a related protein as a template. For the 5-HT2A receptor, common templates have included bovine rhodopsin and the β2-adrenergic receptor.[8][10][11][13] The amino acid sequence of the 5-HT2A receptor is aligned with the template sequence, and a 3D model is constructed based on the template's backbone structure. The resulting model is then refined using techniques like molecular dynamics simulations to achieve a more stable and realistic conformation.[10][11]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (agonist) when it binds to a receptor.[14][15] This method is crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Docking studies have been instrumental in understanding the binding modes of various classes of 5-HT2A agonists, including tryptamines, ergolines, and phenethylamines.[11][13]

The following table summarizes key amino acid residues within the 5-HT2A receptor that have been identified through docking studies to be critical for agonist interaction.

| Interacting Residue | Location (Transmembrane Helix) | Role in Agonist Binding |

| Asp155 | TM3 | Forms a salt bridge with the protonated amine of many agonists.[4] |

| Ser242 | TM5 | Forms hydrogen bonds with agonists. |

| Phe339 | TM6 | Interacts with the N-benzyl moiety of certain agonists via π-stacking.[16][17] |

| Phe340 | TM6 | Interacts with the phenethylamine portion of agonists.[16] |

| Trp336 | TM6 | Acts as a "toggle switch" involved in receptor activation.[9] |

| Asn363 | TM6 | Identified as a potential hotspot for ligand binding.[2] |

| Tyr370 | TM7 | Implicated as a hotspot for ligand interaction.[2] |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the receptor-agonist complex over time.[18][19] These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, receptor activation mechanisms, and the influence of the lipid bilayer.[20][21]

MD simulations have been used to characterize the distinct conformational dynamics induced by full agonists, partial agonists, and inverse agonists, providing insights into the molecular basis of their different pharmacological effects.[9]

| Observed Conformational Change | Significance in Receptor Function |

| Breaking of the "ionic lock" between R3.50 and E6.30 | A key step in receptor activation, allowing for G protein coupling.[20][21] |

| Movement of Transmembrane Helix 6 (TM6) | A hallmark of GPCR activation, creating a binding site for intracellular signaling proteins.[20] |

| Reorientation of the W6.48 "toggle switch" | A conformational change that propagates the activation signal.[9] |

Quantitative Data Summary

The following tables present a summary of binding affinity data for various ligands at the 5-HT2A receptor, as reported in the literature.

Table 1: Binding Affinities (pKi) of Various Ligands for the 5-HT2A Receptor

| Ligand | Ligand Class | pKi | Reference |

| Sarpogrelate | Antagonist | 9.06 ± 0.06 | [22] |

| Naftidrofuryl | Antagonist | 7.66 ± 0.05 | [23] |

| MetI | Biased Agonist | 3.25 µM (Ki) | [24] |

| MetT | Biased Agonist | 0.86 µM (Ki) | [24] |

| NitroI | Biased Agonist | 2.05 µM (Ki) | [24] |

| Compound 1 | Dual 5-HT6/5-HT2A Ligand | 91 nM (Ki) | [25] |

| Compound 42 | Dual 5-HT6/5-HT2A Ligand | 32 nM (Ki) | [25] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

This section provides a generalized overview of the key experimental protocols for the in silico techniques discussed.

Protocol 1: Homology Modeling of the 5-HT2A Receptor

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) with high sequence identity to the human 5-HT2A receptor (e.g., bovine rhodopsin, β2-adrenergic receptor).

-

Sequence Alignment: Align the amino acid sequence of the 5-HT2A receptor with the template sequence using software like ClustalW or T-Coffee.

-

Model Building: Use a homology modeling program (e.g., MODELLER, SWISS-MODEL) to generate a 3D model of the 5-HT2A receptor based on the aligned sequences and the template structure.

-

Loop Modeling: Model the non-aligned loop regions of the receptor, as these are often variable between homologous proteins.

-

Model Refinement and Validation: Refine the initial model using energy minimization and molecular dynamics simulations to relieve any steric clashes and achieve a more stable conformation. Validate the quality of the final model using tools like PROCHECK and Ramachandran plots.

Protocol 2: Molecular Docking of an Agonist to the 5-HT2A Receptor

-

Receptor Preparation: Prepare the 5-HT2A receptor model for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the key residues identified from mutagenesis studies or previous docking experiments.

-

Ligand Preparation: Prepare the 3D structure of the agonist by assigning correct bond orders, adding hydrogen atoms, and generating different possible conformations and protonation states.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different orientations and conformations of the agonist within the receptor's binding site.[10][14]

-

Scoring and Analysis: Score the different docked poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify the most likely binding mode and the key interactions between the agonist and the receptor.

Protocol 3: Molecular Dynamics Simulation of the 5-HT2A Receptor-Agonist Complex

-

System Setup: Place the docked receptor-agonist complex into a simulated lipid bilayer (e.g., POPC) and solvate the system with water and ions to mimic a physiological environment.

-

Minimization and Equilibration: Perform energy minimization to remove any steric clashes in the initial system. Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature conditions to allow the system to relax.

-

Production Run: Run the MD simulation for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: Analyze the resulting trajectory to study various properties of the system, including conformational changes in the receptor, interactions between the agonist and the receptor, and the overall stability of the complex.

Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/G11 signal transduction pathway.[26] Upon agonist binding, the receptor undergoes a conformational change that activates the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[26][27] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+).[26][27]

Caption: 5-HT2A Receptor Gq Signaling Pathway.

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of 5-HT2A receptor-agonist interactions.

Caption: General workflow for in silico modeling.

Key Residue Interactions with Agonists

This diagram highlights the key amino acid residues in the 5-HT2A receptor's binding pocket that interact with agonists.

Caption: Key agonist-receptor interactions.

Conclusion

In silico modeling provides an indispensable framework for investigating the complexities of 5-HT2A receptor-agonist interactions. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the structural and dynamic determinants of ligand binding and receptor activation. The data and methodologies presented in this guide serve as a foundation for the rational design of novel 5-HT2A receptor ligands with improved selectivity and desired pharmacological profiles, ultimately advancing the development of new therapies for a range of neuropsychiatric disorders.

References

- 1. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 2. Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology [journals.plos.org]

- 10. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A homology-based model of the human 5-HT2A receptor derived from an in silico activated G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity - Orlova - Pharmacy Formulas [journals.eco-vector.com]

- 18. Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators | PLOS Computational Biology [journals.plos.org]

- 20. Molecular Dynamics (MD) Simulations Provide Insights into the Activation Mechanisms of 5-HT2A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. psilosybiini.info [psilosybiini.info]

- 25. Virtual screening-driven discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

The In Vivo Pharmacokinetics and Metabolism of 5-HT2A Receptor Agonist-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of a representative 5-HT2A receptor agonist, designated here as "Agonist-6." For the purpose of this guide, and in the absence of a specific proprietary compound, we will utilize published data for psilocybin and its active metabolite, psilocin, as a well-characterized and relevant model system. Psilocybin is a classic psychedelic and a potent 5-HT2A receptor agonist, making its pharmacokinetic and metabolic profile an excellent proxy for understanding the in vivo behavior of novel compounds in this class.

Introduction to 5-HT2A Receptor Agonists

Serotonin 2A (5-HT2A) receptors are a key target in neuropsychiatric drug discovery. Agonism at this receptor is the primary mechanism of action for classic psychedelic compounds and is being explored for therapeutic applications in a range of disorders, including depression, anxiety, and addiction. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for optimizing their therapeutic potential and ensuring their safety. This guide will delve into the in vivo pharmacokinetic profile and metabolic fate of a model 5-HT2A agonist, providing essential data and methodologies for researchers in the field.

Pharmacokinetic Profile of Agonist-6 (Exemplified by Psilocin)

Psilocybin is a prodrug that is rapidly dephosphorylated in vivo to its pharmacologically active metabolite, psilocin. Therefore, the pharmacokinetics of psilocin are of primary interest. The following tables summarize key pharmacokinetic parameters for psilocin in various preclinical species.

Table 1: Single-Dose Pharmacokinetic Parameters of Psilocin in Rodents (Oral Administration)

| Species | Dose (Psilocybin) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Vd/F (L/kg) | CL/F (L/h/kg) | Reference |

| Mouse | 1 mg/kg | 52.9 | 0.25 | - | - | - | - | [1] |

| Mouse | 3 mg/kg | 198 ± 28 | 0.5 | 0.91 ± 0.11 | - | - | - | [2] |

| Mouse | 10 mg/kg | 243 | 0.25 | - | - | - | - | [1] |

| Rat | 10.1 mg/kg (extract) | 430 ± 120 | 1.5 | 1.95 ± 0.67 | 1238.3 ± 96.4 (µg/mL·min) | - | 0.132 ± 0.054 | [2][3] |

Note: AUC for the rat study was reported in different units and is presented as such. Vd/F and CL/F were not consistently reported across all studies.

Table 2: Single-Dose Pharmacokinetic Parameters of Psilocin in Rodents (Intravenous Administration)

| Species | Dose (Psilocybin) | Cmax (ng/mL) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Reference |

| Pig | 0.08 mg/kg | 12-19 | 0.33 | 4.2 (mL/cm³) | - | [2] |

Note: Data for IV administration in rodents is less common in the reviewed literature. The pig is included as a relevant preclinical model.

Metabolism of Agonist-6 (Exemplified by Psilocybin/Psilocin)

The metabolism of psilocybin is a rapid and extensive process, primarily occurring in the gut and liver.

Primary Metabolic Pathways

-

Dephosphorylation: Psilocybin is rapidly converted to psilocin by alkaline phosphatases and non-specific esterases in the intestines and liver. This is the primary activation step.

-

Glucuronidation: Psilocin is extensively metabolized via Phase II conjugation, with UDP-glucuronosyltransferases (UGTs), particularly UGT1A10 in the intestine and UGT1A9 in the liver, playing a key role in the formation of psilocin-O-glucuronide. This is a major detoxification and elimination pathway.

-

Oxidative Deamination: A minor pathway involves monoamine oxidase A (MAO-A) which converts psilocin to 4-hydroxyindole-3-acetaldehyde, which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA).

-

N-Demethylation: Cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP3A4, are involved in the N-demethylation of psilocin to form norpsilocin.

Table 3: Major Metabolites of Psilocybin and a Summary of their Characteristics

| Metabolite | Formation Pathway | Key Enzymes | Pharmacological Activity |

| Psilocin | Dephosphorylation of Psilocybin | Alkaline Phosphatases, Esterases | Active 5-HT2A agonist |

| Psilocin-O-glucuronide | Glucuronidation of Psilocin | UGT1A9, UGT1A10 | Inactive |

| 4-Hydroxyindole-3-acetic acid (4-HIAA) | Oxidative deamination of Psilocin | MAO-A, Aldehyde dehydrogenase | Inactive |

| Norpsilocin | N-demethylation of Psilocin | CYP2D6, CYP3A4 | Potentially active |

| Oxidized Psilocin | Oxidation of Psilocin | CYP2D6 | Unknown |

Experimental Protocols

In Vivo Rodent Pharmacokinetic Study Protocol (Oral Gavage)

This protocol outlines a typical procedure for assessing the pharmacokinetics of an orally administered 5-HT2A agonist in rats.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimated for at least one week prior to the study.

-

Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing Formulation: The test compound is formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose) at the desired concentration.

-

Administration: The compound is administered via oral gavage at a specific dose volume (e.g., 5 mL/kg). The exact time of administration is recorded for each animal.

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Serial sampling from the same animal can be performed via the tail vein or saphenous vein. For denser sampling, composite study designs may be used where different groups of animals are used for different time points.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

LC-MS/MS Method for Quantification of Psilocin in Plasma

This protocol provides a general framework for the quantitative analysis of psilocin in plasma samples.

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., psilocin-d10).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube for analysis.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient is used to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for psilocin and the internal standard. For psilocin, this is typically m/z 205 -> 160.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of psilocin in the unknown samples is determined by interpolation.

Visualizations

5-HT2A Receptor Signaling Pathway

Caption: Canonical Gq-coupled signaling cascade of the 5-HT2A receptor.

Experimental Workflow for In Vivo Rodent Pharmacokinetic Study

Caption: A streamlined workflow for a typical preclinical PK study.

Metabolic Pathway of Agonist-6 (Psilocybin)

Caption: The primary metabolic fate of psilocybin in vivo.

References

Downstream Signaling Targets of 5-HT2A Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-HT2A receptor, a key member of the serotonin receptor family, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by agonists initiates a cascade of intracellular signaling events that are implicated in a wide range of physiological and pathological processes, including learning, memory, and various neuropsychiatric disorders. Consequently, the 5-HT2A receptor is a critical target for drug development.

This technical guide provides an in-depth overview of the downstream signaling targets of 5-HT2A receptor agonists. Given the absence of publicly available data for a specific "agonist-6," this document focuses on the well-characterized endogenous agonist, serotonin, and the synthetic agonists (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) and (4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide (TCB-2). The principles and methodologies described herein provide a comprehensive framework for investigating the signaling properties of any 5-HT2A receptor agonist.

Core Signaling Pathways

Activation of the 5-HT2A receptor does not trigger a single, linear pathway but rather a complex network of signaling cascades. The specific pathways engaged are often dependent on the agonist, a phenomenon known as "biased agonism" or "functional selectivity." This allows different agonists to elicit distinct physiological responses. The primary signaling pathways are detailed below.

Canonical Gq/11-PLC Signaling Pathway

The most well-established signaling cascade initiated by 5-HT2A receptor activation is the Gq/11 pathway.[1][2] This canonical pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][2] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3] This cascade has been the most studied and is considered a crucial signal transduction pathway regulated by this receptor.[3][4]

β-Arrestin-Mediated Signaling

Beyond G protein coupling, 5-HT2A receptors also interact with β-arrestins.[2] These interactions are crucial for receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.[2] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2).[2] Notably, the relative activation of Gq/11 versus β-arrestin pathways can differ between agonists, contributing to their unique pharmacological profiles.[2]

Alternative Signaling Pathways

In addition to the canonical Gq/11 and β-arrestin pathways, 5-HT2A receptor activation can also engage other signaling molecules:

-

Phospholipase A2 (PLA2): Some agonists can stimulate PLA2, leading to the release of arachidonic acid, a precursor for various inflammatory mediators and endocannabinoids.[2]

-

Phospholipase D (PLD): PLD activation, leading to the production of phosphatidic acid, has also been reported and can be mediated by small G proteins like ARF.

-

JAK2-STAT3 Signaling: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway may also be activated, particularly by hallucinogenic agonists like DOI.[2]

Quantitative Data on Agonist Signaling

The potency and efficacy of agonists at the 5-HT2A receptor can be quantified through various in vitro assays. The following tables summarize key quantitative data for serotonin, DOI, and TCB-2.

Table 1: Receptor Binding Affinities (Ki)

| Agonist | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Serotonin | [3H]ketanserin | Human 5-HT2A (CHO cells) | 10 | [5] |

| DOI | [125I]-DOI | Human 5-HT2A (CHO cells) | 0.27 | [5] |

| TCB-2 | [3H]ketanserin | Rat Cortex | 0.6 | [6] |

Table 2: Functional Potency (EC50) for Gq/11 Pathway Activation

| Agonist | Assay | Cell Line | EC50 (nM) | Reference |

| Serotonin | IP1 Accumulation | Human 5-HT2A (CHO-K1 cells) | 47 | [7] |

| DOI | IP1 Accumulation | Human 5-HT2A (CHO-K1 cells) | 9.3 | [7] |

| TCB-2 | Calcium Flux | Human 5-HT2A (HEK293 cells) | 0.23 | [8] |

Table 3: Functional Potency (EC50) for β-Arrestin Recruitment

| Agonist | Assay | Cell Line | EC50 (µM) | Reference |

| TCB-2 | β-Arrestin Recruitment | Not Specified | 3.7 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 5-HT2A receptor signaling. The following sections provide outlines for key experimental protocols.

Radioligand Binding Assay

This assay measures the affinity of a ligand for the 5-HT2A receptor.

Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) for a radioligand, or the inhibition constant (Ki) for a competing non-radiolabeled ligand.

Materials:

-

Cell membranes expressing 5-HT2A receptors (e.g., from transfected CHO or HEK293 cells, or brain tissue).

-

Radioligand (e.g., [3H]ketanserin).

-

Unlabeled competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add cell membranes, radioligand at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and competing unlabeled ligands at various concentrations.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-